3-Nitro-2-phenyl-2H-chromene
Overview
Description
3-Nitro-2-phenyl-2H-chromene is a compound with the molecular formula C15H11NO3 . It is a type of chromene, which are oxygen-containing heterocycles related to conjugated nitroalkenes . These compounds are highly reactive and have been extensively studied in recent years .
Synthesis Analysis
The synthesis of this compound can be achieved by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . This method has been proposed due to its operational simplicity and scalability .Molecular Structure Analysis
The molecular weight of this compound is 253.25 g/mol . Its IUPAC name is this compound . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
This compound demonstrates conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds . The reactivity of 3-nitro-2H-chromenes is mostly determined by the nitroalkene moiety .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 55 Ų and a complexity of 368 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Chemical Reactions
3-Nitro-2-phenyl-2H-chromenes are notable for their unique synthesis and reactivity. A method for synthesizing 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes through tandem condensation has been proposed, demonstrating reactions characteristic of this compound class, including conjugated addition reactions with enamines, nitromethane, and aniline (Barkov et al., 2016). Additionally, the reaction of 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under kinetic or thermodynamic control has been explored, yielding products due to enamine addition at the C-4 atom of chromene (Korotaev et al., 2017).
Biological Activity
3-Nitro-2H-chromenes and derivatives exhibit diverse biological activities. For instance, new 2-glyco-3-nitro-2H-chromenes, prepared by one-pot oxa-Michael-Henry-dehydration reactions, have shown antiproliferative activity against human solid tumor cell lines (Luque-Agudo et al., 2019).
Stereoselective Synthesis
The stereoselective synthesis of these compounds is a notable feature. For example, reactions of 3-nitro-2-phenyl-2H-chromenes with N,N'-cyclic azomethine imines proceeded diastereoselectively, leading to tetrahydrochromeno[4,3-c]pyrazolo[1,2-a]pyrazol-11-ones (Barkov et al., 2017).
Cycloaddition Reactions
The compound also engages in cycloaddition reactions. For instance, 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes undergo heterodiene cycloaddition to 2,3-dihydrofuran and ethyl vinyl ether under solvent-free conditions, producing novel cyclic nitronates with high stereoselectivity (Korotaev et al., 2010).
Structural Analysis and X-Ray Studies
Structural analysis, including X-ray diffraction studies, plays a significant role in understanding these compounds. For example, the structure of 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene has been studied, revealing features like the chromene unit's planarity and the dihedral angles within its structure (Yan & Zhang, 2013).
Antitumor Potential
Further emphasizing its biological significance, some 3-nitro-2H-chromene derivatives have been identified as potent antitumor agents, such as BENC-511, which showed strong antiproliferative activities against tumor cell lines and potential anti-angiogenesis activity (Yin et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-Nitro-2-phenyl-2H-chromene is Trypanosoma cruzi glucokinase (TcGlcK) . TcGlcK is a potential drug target because its product, d-glucose-6-phosphate, serves as a key metabolite in various biochemical pathways .
Mode of Action
This compound interacts with TcGlcK, inhibiting its function . This inhibition disrupts the normal metabolic processes of the Trypanosoma cruzi parasite, which relies on the product of TcGlcK for survival .
Biochemical Pathways
The compound affects the pentose phosphate pathway, glycolysis, and gluconeogenesis . These pathways are crucial for the survival and proliferation of the Trypanosoma cruzi parasite. By inhibiting TcGlcK, these pathways are disrupted, leading to the death of the parasite .
Result of Action
The result of the action of this compound is the inhibition of the growth of the Trypanosoma cruzi parasite . This is achieved by inhibiting the function of TcGlcK, disrupting crucial metabolic pathways, and leading to the death of the parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Future Directions
The availability of the starting 3-nitro-2H-chromenes, operational simplicity, and scalability, as well as the possibility of further functionalization of the products, open up prospects for the synthesis of libraries of compounds bearing a chromeno . These compounds are of interest for medicinal chemistry, especially due to the presence of the CF3 group .
Biochemical Analysis
Biochemical Properties
3-Nitro-2-phenyl-2H-chromene interacts with various biomolecules, most notably with enzymes such as Trypanosoma cruzi glucokinase . This interaction is characterized by the inhibition of the enzyme, which plays a crucial role in the pentose phosphate pathway, glycolysis, and gluconeogenesis .
Cellular Effects
The effects of this compound on cells are significant. It exhibits notable in vitro trypanocidal activity over the Trypanosoma cruzi infective form, including trypomastigotes and intracellular amastigotes . This compound influences cell function by inhibiting key metabolic pathways, thereby affecting the survival and proliferation of the pathogen .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It inhibits Trypanosoma cruzi glucokinase, a key enzyme in the organism’s metabolism . This inhibition disrupts the normal metabolic processes of the pathogen, leading to its eventual death .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits sustained inhibitory effects on Trypanosoma cruzi glucokinase .
Metabolic Pathways
This compound is involved in the metabolic pathways of Trypanosoma cruzi, specifically the pentose phosphate pathway, glycolysis, and gluconeogenesis . It inhibits Trypanosoma cruzi glucokinase, thereby disrupting these metabolic pathways .
properties
IUPAC Name |
3-nitro-2-phenyl-2H-chromene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXCGRAUCRLSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973107 | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-84-7 | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?
A1: Research indicates that the this compound scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []
Q2: How does this compound interact with TcGlcK?
A2: While the exact mechanism is still under investigation, studies show that this compound analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.
Q3: What is the structure of this compound?
A3: this compound consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some this compound analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []
Q5: What modifications to the this compound structure have been explored, and how do they impact its activity?
A5: Researchers have investigated the impact of single-point modifications on the this compound scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.
Q6: Has this compound shown activity against other parasites besides Trypanosoma cruzi?
A6: Yes, certain this compound analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.
Q7: Have any this compound derivatives shown promising antiproliferative activity?
A7: Research suggests that specific this compound structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.
Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?
A8: A variety of synthetic methods have been explored, including:
- Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and this compound to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []
- Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []
- One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with this compound. []
Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?
A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []
Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?
A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and this compound have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.
Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?
A11: Yes, researchers have explored the photoreactions of this compound in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.
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